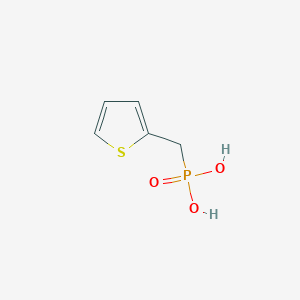
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthoquinone moiety linked to a pyridinium ion. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide typically involves the reaction of 1,4-naphthoquinone with pyridine derivatives under specific conditions. One common method includes the alkylation of 1,4-naphthoquinone with pyridine in the presence of an iodide source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide involves its interaction with cellular components. The naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This property is exploited in its antibacterial and anticancer activities, where the compound induces apoptosis through ROS-mediated pathways . The pyridinium ion enhances the compound’s solubility and facilitates its cellular uptake.
Comparison with Similar Compounds
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide can be compared with other naphthoquinone derivatives and pyridinium compounds:
1,4-Naphthoquinone: Shares the quinone moiety but lacks the pyridinium ion, resulting in different solubility and biological properties.
Pyridinium Chloride: Contains the pyridinium ion but lacks the naphthoquinone moiety, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological activities.
Properties
CAS No. |
194276-73-8 |
|---|---|
Molecular Formula |
C15H10INO2 |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylnaphthalene-1,4-dione;iodide |
InChI |
InChI=1S/C15H10NO2.HI/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14;/h1-10H;1H/q+1;/p-1 |
InChI Key |
YURYCRBHDGRPKM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC(=O)C3=CC=CC=C3C2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
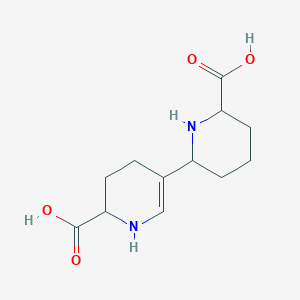
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
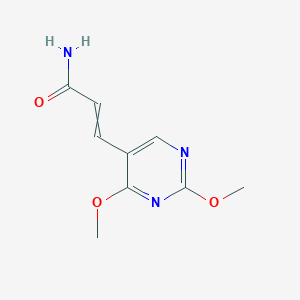

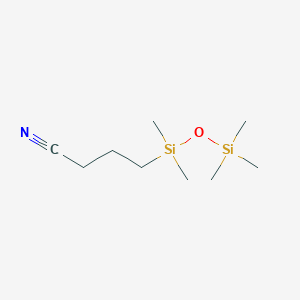
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)



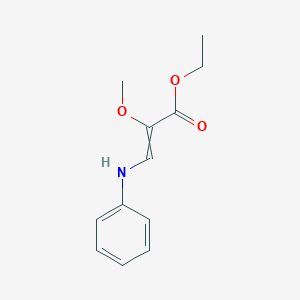

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
